REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][CH2:5][n:6]1[c:7](=[O:8])[nH:9][c:10](=[O:11])[c:12]([CH3:13])[cH:14]1)=[O:15].[ClH:16].[Na+:18].[OH-:17]>>[O:2]=[C:3]([CH2:4][CH2:5][n:6]1[c:7](=[O:8])[nH:9][c:10](=[O:11])[c:12]([CH3:13])[cH:14]1)[OH:15]
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Name
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COC(=O)CCn1cc(C)c(=O)[nH]c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCn1cc(C)c(=O)[nH]c1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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Cc1cn(CCC(=O)O)c(=O)[nH]c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |